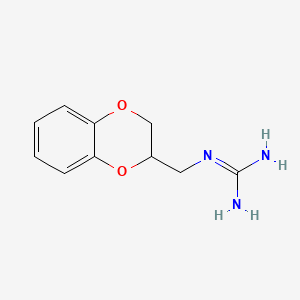

Guanoxan

Descripción

This compound is an antihypertensive agent similar in its mechanism of action to guanethidine; may cause liver damage. This compound was approved in the UK but was withdrawn from the market due to hepatotoxicity.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUVKVDQFXDZHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046166 |

Source

|

| Record name | Guanoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2165-19-7 |

Source

|

| Record name | Guanoxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2165-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanoxan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002165197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanoxan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANOXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V0MRL0R5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Guanoxan's Mechanism of Action on Norepinephrine Release: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoxan is a sympatholytic antihypertensive agent that exerts its effects through a dual mechanism involving both the peripheral and central nervous systems.[1][2][3] Primarily, it inhibits the release of norepinephrine from postganglionic sympathetic neurons.[1][4] Additionally, it possesses a central sympatholytic action, likely mediated by the stimulation of alpha-2 (α2) adrenergic receptors.[2][3] This guide provides a detailed examination of this compound's mechanism of action concerning norepinephrine release, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the key pathways involved. This compound was withdrawn from the market due to concerns about liver toxicity.[5]

Peripheral Inhibition of Norepinephrine Release

This compound's primary mechanism of action is the inhibition of norepinephrine release from sympathetic nerve endings, a characteristic it shares with other adrenergic neuron blocking agents like guanethidine.[1][4] This action leads to a reduction in sympathetic tone on blood vessels and the heart, resulting in decreased blood pressure.

Adrenergic Neuron Blockade

Adrenergic neuron blockers are taken up into the presynaptic sympathetic neuron by the norepinephrine transporter (NET).[4] Once inside, these agents interfere with the storage and release of norepinephrine from synaptic vesicles. While the precise molecular interactions of this compound within the neuron are not extensively detailed in recent literature, the general mechanism for this class of drugs involves displacement of norepinephrine from vesicular stores, leading to a gradual depletion of the neurotransmitter available for release upon nerve stimulation.[4][6]

Interaction with Tyramine-Induced Release

The effect of adrenergic neuron blockers on norepinephrine release can be studied using agents like tyramine, which induces norepinephrine release by a non-exocytotic mechanism involving the norepinephrine transporter.[7][8][9] this compound's interference with norepinephrine storage would be expected to attenuate the pressor response to tyramine, a hallmark of adrenergic neuron blocking drugs.

Central Sympatholytic Action

In addition to its peripheral effects, this compound exhibits a central sympatholytic action.[2][3] This is attributed to its activity as an agonist at central α2-adrenergic receptors.[2][3]

Alpha-2 Adrenergic Receptor Agonism

Central α2-adrenergic receptors are presynaptic autoreceptors that, when stimulated, inhibit the release of norepinephrine from neurons in the brainstem's vasomotor center.[2][3][10] This leads to a decrease in sympathetic outflow from the central nervous system to the periphery, contributing to the overall antihypertensive effect.[2][3] The action of this compound at these receptors is similar to that of other centrally acting antihypertensives like clonidine and guanfacine.[10]

Quantitative Data on Alpha-2 Adrenergic Receptor Activity

| Parameter | Value | Species | Assay | Reference |

| IC50 (Adrenaline-induced platelet aggregation) | 0.6 µmol/l | Human | Platelet Aggregometry | [11] |

This IC50 value indicates that this compound is a potent inhibitor of α2-adrenoceptor-mediated responses.[11] For context, the same study found this compound to be approximately three orders of magnitude more effective than guanethidine in this assay.[11]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action.

Experimental Protocols

Detailed experimental protocols for studying this compound are not extensively available in recent literature. However, based on the known mechanisms of adrenergic neuron blockers and α2-agonists, the following methodologies are relevant.

In Vitro Norepinephrine Release Assay

Objective: To quantify the inhibitory effect of this compound on norepinephrine release from sympathetic neurons.

Methodology:

-

Tissue Preparation: Isolated tissues rich in sympathetic innervation, such as the rat vas deferens or rabbit ear artery, are used. The tissue is incubated in a physiological salt solution.

-

Radiolabeling: The norepinephrine stores are labeled by incubating the tissue with [³H]-norepinephrine.

-

Superfusion: The tissue is placed in a superfusion chamber and continuously washed with fresh buffer to remove excess radiolabel.

-

Stimulation: Norepinephrine release is induced by electrical field stimulation or by a chemical agent like high potassium or tyramine.

-

Drug Application: this compound is added to the superfusion buffer at various concentrations.

-

Sample Collection: Fractions of the superfusate are collected before, during, and after stimulation.

-

Quantification: The amount of [³H]-norepinephrine in each fraction is determined by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of this compound is calculated by comparing the stimulated release of [³H]-norepinephrine in the presence and absence of the drug. IC50 values can be determined from concentration-response curves.

Radioligand Binding Assay for Alpha-2 Adrenergic Receptors

Objective: To determine the binding affinity of this compound for α2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing α2-adrenergic receptors (e.g., from transfected cell lines or tissues like the brain cortex) are prepared by homogenization and centrifugation.

-

Radioligand: A radiolabeled ligand with high affinity and selectivity for α2-adrenergic receptors (e.g., [³H]-clonidine or [³H]-yohimbine) is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filters (representing bound radioligand) is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) for this compound is then calculated using the Cheng-Prusoff equation.

Conclusion

This compound reduces blood pressure through a dual mechanism of action. Peripherally, it acts as an adrenergic neuron blocker, inhibiting the release of norepinephrine from sympathetic nerve endings. Centrally, it functions as an α2-adrenergic agonist, suppressing sympathetic outflow from the brainstem. Quantitative data indicates it is a potent agent at α2-adrenergic receptors. Its clinical use was discontinued due to hepatotoxicity.[5] Further research using modern pharmacological techniques would be necessary to fully elucidate the detailed molecular interactions and signaling pathways of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. CV Pharmacology | Centrally Acting Sympatholytics [cvpharmacology.com]

- 3. Central Sympatholytic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tyramine-induced noradrenaline release from rat brain slices: prevention by (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Central Sympathetic Agents and Direct Vasodilators | Thoracic Key [thoracickey.com]

- 11. Influence of adrenergic neuron blocking agents on the adrenaline-induced platelet reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Guanoxan Sulfate

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis pathway and precursors for guanoxan sulfate, an antihypertensive agent.[1][2][3][4][5] This guide details the chemical synthesis routes, experimental protocols, and quantitative data associated with its preparation.

Core Synthesis Pathway

The primary synthesis of this compound sulfate involves a multi-step process commencing with readily available precursors. The most common pathway starts from o-dihydroxybenzene (catechol) and proceeds through key intermediates to yield this compound, which is then converted to its sulfate salt.[6][7] An alternative starting point is 2-aminomethyl-1,4-benzodioxan.[7]

The general synthesis can be outlined in the following stages:

-

Formation of 2-hydroxymethyl-1,4-benzodioxane: This initial step involves the reaction of o-dihydroxybenzene with a suitable three-carbon building block, such as 1,2,3-trichloropropane or epichlorohydrin, in the presence of a base.[6][7]

-

Chlorination: The resulting hydroxymethyl intermediate is then chlorinated, typically using thionyl chloride, to produce 2-chloromethyl-1,4-benzodioxane.[6][7]

-

Guanidination: The chlorinated intermediate undergoes condensation with guanidine in the presence of a base to form this compound.[6]

-

Salt Formation: Finally, this compound is treated with sulfuric acid to yield the more stable this compound sulfate salt.[6][7]

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound Sulfate from precursors.

Quantitative Data Summary

The following table summarizes the quantitative data reported in the synthesis of this compound sulfate and its intermediates.[6]

| Step | Reactants | Product | Yield | Melting Point (°C) |

| Formation of 2-hydroxymethyl-1,4-benzodioxane | o-dihydroxy-benzene, 1,2,3-trichloropropane, Potassium Hydroxide | 2-hydroxymethyl-1,4-benzodioxane | 85% | - |

| Chlorination | 2-hydroxymethyl-1,4-benzodioxane, Thionyl chloride | 2-chloromethyl-1,4-benzodioxane | 87% | - |

| Guanidination and Salification | 2-chloromethyl-1,4-benzodioxane, Guanidine sulfate, Potassium Hydroxide | This compound Sulfate | 67% | 208-215 |

Experimental Protocols

This section provides a detailed methodology for the key steps in the synthesis of this compound sulfate, based on compiled sources.[6][7]

Step 1: Synthesis of 2-hydroxymethyl-1,4-benzodioxane

-

To a reaction flask, add 20g (182mmol) of o-dihydroxy-benzene, 80g of water, and 51g (910mmol) of potassium hydroxide.[6]

-

Protect the reaction with a nitrogen atmosphere.[6]

-

Heat the mixture to approximately 70-80°C with stirring until a clear solution is formed.[6]

-

Add 30ml of toluene.[6]

-

Slowly add 29.5g (200mmol) of 1,2,3-trichloropropane dropwise while stirring.[6]

-

After the addition is complete, increase the temperature to reflux and continue the reaction for 3.5 hours.[6]

-

After the reaction, cool the mixture to below 15°C and separate the organic layer.[6]

-

Extract the aqueous layer twice with 20ml portions of toluene.[6]

-

Combine the organic layers, wash with water, and then remove the toluene under reduced pressure.[6]

-

To the residue, add 50ml of water and heat to dissolve.[6]

-

Cool the solution to below 15°C to induce crystallization.[6]

-

Filter and dry the solid to obtain 2-hydroxymethyl-1,4-benzodioxane.[6]

Step 2: Synthesis of 2-chloromethyl-1,4-benzodioxane

-

In a reaction flask, dissolve 25g (150mmol) of 2-hydroxymethyl-1,4-benzodioxane in 50ml of chloroform.[6]

-

Cool the solution to below 5°C with stirring.[6]

-

Slowly add 35.6g (300mmol) of thionyl chloride dropwise. Absorb the generated tail gas with a sodium hydroxide solution.[6]

-

After the addition, allow the temperature to rise to reflux and react for 2.5 hours.[6]

-

After the reaction is complete, recover the chloroform under reduced pressure.[6]

-

Collect the fraction at 110-125°C under a vacuum of 0.095MPa to obtain oily 2-chloromethyl-1,4-benzodioxane.[6]

Step 3: Synthesis of this compound Sulfate

-

In a reaction flask, add 16.2g of guanidine sulfate (equivalent to 150mmol of guanidine), 80ml of ethanol, and 9.0g (160mmol) of potassium hydroxide.[6]

-

Stir the mixture for 4 hours, then filter to obtain an ethanolic solution of guanidine.[6]

-

To the ethanolic guanidine solution, add 22.2g (120mmol) of 2-chloromethyl-1,4-benzodioxane and 7.6g (130mmol) of potassium hydroxide.[6]

-

Heat the mixture to reflux and react for 6.5 hours.[6]

-

Filter the reaction mixture while hot.[6]

-

Allow the filtrate to cool to room temperature and adjust the pH to 4-5 with sulfuric acid.[6]

-

Stir for 1 hour, then filter to obtain the crude off-white solid.[6]

-

For purification, add 10 times the weight of water to the dried solid, heat to dissolve, and add 3wt% activated carbon.[6]

-

Filter while hot, then cool the filtrate to induce crystallization.[6]

-

Filter, dry, and pulverize the solid to obtain pure this compound sulfate.[6]

Alternative Synthesis Route

An alternative method for preparing this compound involves the reaction of 2-aminomethyl-1,4-benzodioxane with S-methylisothiouronium sulfate.[7]

-

Dissolve 3.3 parts by weight of 2-aminomethyl-1,4-benzodioxane and 2.78 parts by weight of S-methylisothiouronium sulfate in 20 parts by volume of water.[7]

-

Heat the aqueous solution under reflux for 3 hours.[7]

-

Remove the solvent by evaporation under reduced pressure.[7]

-

Dissolve the residue in a minimum amount of fresh water and treat with charcoal.[7]

-

Upon filtration, the clear filtrate will yield crystals of di(2-guanidinomethyl-1,4-benzodioxane)sulfate upon standing.[7]

Experimental Workflow Diagram

References

- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C10H13N3O2 | CID 16564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. CN105061392A - this compound sulfate synthesis method - Google Patents [patents.google.com]

- 7. This compound CAS#: 2165-19-7 [amp.chemicalbook.com]

The Pharmacological Profile of Guanoxan: An In-depth Technical Guide for Researchers

For Drug Development Professionals, Researchers, and Scientists

Abstract

Guanoxan is an antihypertensive agent historically recognized for its sympatholytic properties. Its mechanism of action is primarily attributed to its activity as an alpha-2 adrenergic agonist, leading to a reduction in norepinephrine release from sympathetic nerve endings. This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor binding characteristics, functional activity, and the experimental protocols used to elucidate these properties. Due to the limited availability of modern quantitative data for this compound, this guide incorporates data from structurally and functionally similar alpha-2 adrenergic agonists to provide a more complete pharmacological context.

Introduction

This compound, a guanidine derivative, was developed as an antihypertensive medication. Its therapeutic effect stems from its ability to dampen sympathetic nervous system activity, thereby reducing peripheral vascular resistance and lowering blood pressure.[1] The primary molecular target of this compound is the alpha-2 adrenergic receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmitter release.[2] This document serves as a technical guide for researchers, providing a detailed examination of this compound's pharmacological properties.

Mechanism of Action

This compound exerts its pharmacological effects by acting as an agonist at presynaptic alpha-2 adrenergic receptors located on sympathetic neurons.[2] Activation of these receptors inhibits the release of norepinephrine into the synaptic cleft, a key neurotransmitter in the sympathetic nervous system.[1] This reduction in norepinephrine availability leads to vasodilation and a subsequent decrease in blood pressure.[1] Additionally, this compound may have a central inhibitory effect on sympathetic outflow from the brain, further contributing to its antihypertensive action.[1]

Alpha-2 Adrenergic Receptor Signaling Pathway

As an alpha-2 adrenergic agonist, this compound activates the Gi/o signaling cascade. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP modulates the activity of downstream effectors, ultimately resulting in the inhibition of norepinephrine release.

Quantitative Pharmacological Data

Comprehensive modern quantitative data for this compound is scarce in publicly available literature. The following tables summarize the available data and include representative data from the structurally and functionally similar alpha-2 adrenergic agonists, guanabenz and guanfacine, for comparative purposes. It is important to note that the data for guanabenz and guanfacine may not be directly extrapolated to this compound.

Receptor Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

| Compound | Receptor Subtype | Ki (nM) | Species | Reference |

| This compound | Non-adrenergic sites | High Affinity (Kd = 1.5 nM for [3H]idazoxan binding) | Pig | [3] |

| Guanabenz | Alpha-2A Adrenoceptor | 35 (high affinity site), 8900 (low affinity site) | Rat | [4] |

| Alpha-2 Adrenoceptor | 30 (apparent Kd) | Turkey | [5] | |

| Beta-Adrenoceptor | 3800 | Turkey | [5] | |

| Guanfacine | Alpha-2A Adrenoceptor | 23 (Ri site), 340 (Rs site) | Rat | [6] |

| Alpha-2A Adrenoceptor | 22-31 fold selectivity for alpha-2A vs 5-HT1A | Human | [7] |

Receptor Selectivity

Selectivity refers to a drug's ability to preferentially bind to one receptor subtype over others. A highly selective drug will have significantly higher affinity for its target receptor compared to other receptors, which can minimize off-target side effects.

| Compound | Receptor Selectivity Profile | Reference |

| This compound | Binds with high affinity to non-adrenergic sites in pig kidney membranes. | [3] |

| Guanabenz | Shows selectivity for alpha-2 adrenoceptors over beta-adrenoceptors. | [5] |

| Guanfacine | Exhibits selectivity for the alpha-2A adrenergic receptor subtype. | [6][8] |

Functional Activity

Functional activity assays measure the biological response elicited by a drug upon binding to its receptor. For alpha-2 adrenergic agonists, this is often quantified by measuring the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

Quantitative functional activity data (EC50 or IC50 values) for this compound from in vitro assays such as cAMP inhibition are not available in the reviewed literature. For context, other alpha-2 adrenergic agonists like clonidine and dexmedetomidine are potent inhibitors of adenylyl cyclase with EC50 values in the nanomolar range.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of alpha-2 adrenergic agonists like this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the alpha-2 adrenergic receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-rauwolscine), and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competing ligand).

-

Incubation: Incubate the plate at a defined temperature for a sufficient time to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value is determined from this curve and used to calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an alpha-2 adrenergic agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the receptor's signaling pathway.

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the alpha-2 adrenergic receptor of interest in a suitable multi-well plate.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (this compound) for a defined period.

-

Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate for a specific time to allow for cAMP accumulation.

-

Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration to generate a dose-response curve. The IC50 value, representing the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production, is determined from this curve.

Conclusion

This compound is a sympatholytic antihypertensive agent that primarily functions as an alpha-2 adrenergic agonist. Its mechanism of action involves the inhibition of norepinephrine release from sympathetic neurons through the activation of the Gi/o signaling pathway. While historical data confirms its sympatholytic activity, modern quantitative pharmacological data, particularly regarding its binding affinity and functional potency at specific adrenergic receptor subtypes, is limited. Further research utilizing contemporary pharmacological techniques is necessary to fully elucidate the detailed molecular pharmacology of this compound. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.

References

- 1. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pa2 determination | PPTX [slideshare.net]

- 3. Guanabenz, guanochlor, this compound and idazoxan bind with high affinity to non-adrenergic sites in pig kidney membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for the existence of two forms of α2A-adrenoceptors in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta-adrenergic activity and conformation of the antihypertensive specific alpha 2-agonist drug, guanabenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Behavioral and receptor binding analysis of the alpha 2-adrenergic agonist, 5-bromo-6 [2-imidazoline-2-yl amino] quinoxaline (UK-14304): evidence for cognitive enhancement at an alpha 2-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

Guanoxan: An In-depth Technical Guide to its Discovery and Developmental History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoxan is an antihypertensive agent, developed in the mid-20th century, that acts as a sympatholytic drug. Its mechanism of action involves the blockade of adrenergic neurons, similar to guanethidine, and it also possesses alpha-2 adrenergic receptor antagonist properties. Marketed in the United Kingdom by Pfizer under the trade name Envacar, its clinical use was ultimately curtailed by concerns over hepatotoxicity, leading to its withdrawal from the market. This technical guide provides a comprehensive overview of the discovery, developmental history, pharmacology, and eventual discontinuation of this compound, with a focus on the experimental data and methodologies that defined its scientific understanding.

Discovery and Developmental History

The development of this compound emerged from the broader search for effective treatments for hypertension in the mid-20th century. Following the discovery of the therapeutic potential of adrenergic neuron blocking agents, research efforts focused on synthesizing and screening novel compounds with similar mechanisms of action.

While a precise timeline is not fully available in the public record, the primary pharmacological research and clinical investigations into this compound appear to have been most active during the 1960s. A key clinical trial assessing its efficacy in patients with hypertension resistant to other common drugs was published in 1967. The drug was subsequently marketed in the UK by Pfizer. However, post-marketing surveillance and clinical experience revealed a significant risk of liver damage, which ultimately led to its withdrawal from clinical use.

Synthesis

This compound, with the chemical name (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)guanidine, can be synthesized through a multi-step process. The following is a general overview of a common synthetic route.

Experimental Protocol: Synthesis of this compound Sulfate

A detailed, step-by-step synthesis protocol is outlined below, based on established chemical principles.

Step 1: Synthesis of 2-hydroxymethyl-1,4-benzodioxane

-

o-Dihydroxybenzene is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide.

Step 2: Conversion to 2-chloromethyl-1,4-benzodioxane

-

The resulting 2-hydroxymethyl-1,4-benzodioxane is then chlorinated, for example, using thionyl chloride.

Step 3: Guanidination

-

2-chloromethyl-1,4-benzodioxane is reacted with guanidine in the presence of a base to yield this compound.

Step 4: Salt Formation

-

The this compound base is then treated with sulfuric acid to form the more stable this compound sulfate salt.

Pharmacological Profile

This compound's primary pharmacological effect is the inhibition of the sympathetic nervous system, leading to a reduction in blood pressure. This is achieved through a dual mechanism of action: adrenergic neuron blockade and alpha-2 adrenoceptor antagonism.

Adrenergic Neuron Blockade

Similar to guanethidine, this compound is taken up into sympathetic nerve terminals by the norepinephrine transporter. Once inside the neuron, it interferes with the storage and release of norepinephrine from synaptic vesicles. This depletion of norepinephrine at the neuroeffector junction leads to a reduction in sympathetic tone, resulting in vasodilation and a decrease in heart rate and cardiac output.

Alpha-2 Adrenergic Receptor Antagonism

In addition to its effects on norepinephrine release, this compound also acts as an antagonist at presynaptic alpha-2 adrenergic receptors. These receptors are part of a negative feedback loop that inhibits further norepinephrine release. By blocking these receptors, this compound can, under certain conditions, paradoxically increase the release of norepinephrine. However, its primary and clinically relevant effect is the overall reduction in sympathetic outflow due to adrenergic neuron blockade. This alpha-adrenolytic effect is believed to be mediated mainly by its action on alpha-2 adrenoceptors.[1]

Key Experiments and Methodologies

The pharmacological effects of this compound were characterized through a series of in vitro and in vivo experiments in animal models. A pivotal study by Davey and Reinert in 1965 provided a detailed characterization of its properties.

Experimental Protocol: Investigation of Adrenergic Neuron Blockade (Davey and Reinert, 1965)

-

Animal Model: Cats anesthetized with chloralose.

-

Methodology:

-

The nictitating membrane was used as a model for sympathetic nerve stimulation. Electrical stimulation of the cervical sympathetic nerve produced contractions of the nictitating membrane.

-

This compound was administered intravenously, and the effects on the responses to nerve stimulation and to exogenously administered norepinephrine and epinephrine were recorded.

-

A dose-dependent inhibition of the response to sympathetic nerve stimulation was observed, while the response to exogenous catecholamines was potentiated, a characteristic feature of adrenergic neuron blockade.

-

Experimental Protocol: Investigation of Alpha-Adrenoceptor Blocking Activity (Davey and Reinert, 1965)

-

Animal Model: Spinal cats.

-

Methodology:

-

Blood pressure responses to intravenous injections of the alpha-adrenoceptor agonists epinephrine and norepinephrine were measured before and after the administration of this compound.

-

This compound was shown to antagonize the pressor responses to these agonists, indicating an alpha-adrenoceptor blocking effect.

-

Quantitative Pharmacological Data

The following table summarizes the key quantitative data available for this compound's pharmacological activity.

| Parameter | Value | Species/Assay | Reference |

| IC50 (Adrenaline-induced platelet aggregation) | 0.6 µmol/l | Human Platelets | [1] |

Clinical Studies

Clinical trials of this compound were conducted in the 1960s to evaluate its efficacy and safety as an antihypertensive agent. One notable study by Persson et al. in 1967 investigated its use in patients with hypertension that was resistant to other available treatments.

Hepatotoxicity and Withdrawal from the Market

The most significant and ultimately decisive factor in the developmental history of this compound was its association with liver toxicity.[2] Post-marketing reports and further clinical experience revealed that a subset of patients treated with this compound developed signs of liver damage, ranging from elevated liver enzymes to more severe hepatitis.

The exact mechanism of this compound-induced hepatotoxicity is not well-documented in the available literature. However, drug-induced liver injury is a known, albeit rare, complication of many medications and can be idiosyncratic in nature. The concerns over hepatotoxicity were significant enough to lead to the withdrawal of this compound (Envacar) from the UK market, effectively ending its clinical use.

Signaling Pathways and Experimental Workflows

To visualize the key mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language.

Signaling Pathway of this compound's Sympatholytic Action

Caption: Signaling pathway of this compound's sympatholytic action.

Experimental Workflow for Assessing Adrenergic Neuron Blockade

Caption: Experimental workflow for assessing adrenergic neuron blockade.

Conclusion

This compound represents an important chapter in the history of antihypertensive drug development. Its story highlights the classical pharmacological approach to drug discovery, from synthesis and screening to detailed in vivo characterization. While its clinical utility was ultimately negated by safety concerns, the study of this compound contributed to the broader understanding of adrenergic pharmacology and the challenges of drug-induced toxicity. This technical guide provides a consolidated resource for researchers and professionals interested in the history of cardiovascular drug development and the specific case of this once-promising therapeutic agent.

References

Guanoxan Analogues: A Technical Deep-Dive into Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoxan, a historically significant antihypertensive agent, and its analogues represent a compelling area of study in medicinal chemistry. Characterized by a (1,4-benzodioxan-2-ylmethyl)guanidine core, these compounds primarily exert their effects through modulation of the adrenergic system. This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of this compound and its analogues. While quantitative data for a broad series of direct this compound analogues is limited in publicly available literature, this document synthesizes existing data on closely related benzodioxan and guanidine derivatives to elucidate key structural determinants for adrenergic receptor affinity and antihypertensive effects. Detailed experimental protocols for relevant biological assays are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound class.

Introduction

This compound is an antihypertensive drug that acts as a peripherally acting antiadrenergic agent, mechanistically similar to guanethidine. Its primary mode of action involves the inhibition of norepinephrine release from sympathetic nerve endings. Despite its efficacy, this compound was withdrawn from the market due to concerns about hepatotoxicity. Nevertheless, the unique pharmacological profile of the guanidinobenzodioxan scaffold continues to attract interest for the development of novel therapeutic agents with potentially improved safety profiles and diverse biological activities. The guanidine moiety is a versatile functional group found in a wide range of biologically active compounds, exhibiting activities including antimicrobial, antioxidant, and anticancer effects. This guide explores the SAR of this compound analogues, drawing insights from related chemical series to inform future drug discovery efforts.

Biological Activity of this compound Analogues

The primary biological target of this compound and its analogues are adrenergic receptors, specifically the α-adrenoceptors. However, some studies suggest potential interactions with other receptors and non-adrenergic sites.

Adrenergic Receptor Modulation

This compound analogues primarily function as α-adrenoceptor antagonists. The affinity for α1 and α2 subtypes can be modulated by structural modifications to the benzodioxan ring and the guanidine group.

Antihypertensive Activity

The antihypertensive effects of these compounds are a direct consequence of their ability to block adrenergic signaling, leading to vasodilation and a reduction in blood pressure.

Other Biological Activities

Derivatives of the core this compound structure have been investigated for a range of other potential therapeutic applications, including antiprion and anticancer activities. Structure-activity relationship studies have aimed to separate these effects from the primary antihypertensive action to develop more targeted therapies.

Data Presentation: Biological Activity of this compound and Related Analogues

Due to the limited availability of comprehensive quantitative data for a series of direct this compound analogues, the following tables include data for this compound itself and structurally related benzodioxan and guanidine derivatives that provide insights into the structure-activity relationships of this class of compounds.

Table 1: Adrenergic Receptor Binding Affinity of this compound and Related Compounds

| Compound | Structure | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Guanabenz | 2,6-dichlorobenzylidene aminoguanidine | α2-Adrenoceptor | - | [1] |

| Clonidine Analogue 16 | 2-imino-imidazolidine attached to a benzopyran | α2-Adrenoceptor | 19 | [2] |

| Clonidine Analogue 22 | 2-imino-imidazolidine attached to a benzopyran | α2-Adrenoceptor | 95 | [2] |

| Clonidine | - | α2-Adrenoceptor | 35 | [2] |

| Clonidine Analogue 16 | 2-imino-imidazolidine attached to a benzopyran | α1-Adrenoceptor | 7570 | [2] |

| Clonidine Analogue 22 | 2-imino-imidazolidine attached to a benzopyran | α1-Adrenoceptor | 5030 | [2] |

Table 2: Vasorelaxant and Antihypertensive Activity of this compound Analogues and Related Compounds

| Compound | Assay | Activity (IC50 / EC50, µM) | Reference |

| N-(4-isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[3][4]oxazine-6-carbonyl)guanidine | Na+/H+ exchange inhibition | 0.12 | [4] |

| meso-dihydroguaiaretic acid | Vasodilation (rat aorta) | 49.9 | [5] |

| Corosolic acid | Vasodilation (rat aorta) | 108.9 | [5] |

| 5,8,4′-trihydroxy-3,7-dimethoxyflavone | Vasodilation (rat aorta) | 122.3 | [5] |

| N2,N4-diamino quinazoline analogue (Compound 9) | Vasodilation (rat pulmonary artery) | 0.58 | [6] |

| 6-(4-substitutedphenyl)-3-pyridazinone (Compound 2j) | Vasorelaxation (mice aorta) | 0.02916 | [7] |

Note: The data presented is from various sources and experimental conditions may differ. Direct comparison of absolute values should be made with caution.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound analogues and related compounds.

Adrenergic Receptor Binding Assay (Radioligand Displacement Assay)

Objective: To determine the binding affinity (Ki) of test compounds for α-adrenergic receptors.

Materials:

-

Cell membranes expressing the target α-adrenergic receptor subtype (e.g., from transfected cell lines or tissue homogenates).

-

Radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1, [3H]rauwolscine or [3H]yohimbine for α2).

-

Test compounds (this compound analogues).

-

Non-specific binding control (e.g., phentolamine).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compounds.

-

In a reaction tube, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a non-labeled antagonist (for non-specific binding).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vasorelaxant Activity Assay

Objective: To assess the ability of this compound analogues to induce relaxation of pre-contracted arterial rings.

Materials:

-

Isolated arterial rings (e.g., rat thoracic aorta or pulmonary artery).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isometric force transducer and data acquisition system.

-

Vasoconstrictor agent (e.g., phenylephrine for α1-adrenoceptor-mediated contraction).

-

Test compounds (this compound analogues).

Procedure:

-

Mount the arterial rings in the organ baths under optimal resting tension.

-

Allow the tissues to equilibrate for a period (e.g., 60-90 minutes).

-

Induce a stable contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine).

-

Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of the test compound to the organ bath.

-

Record the relaxation response at each concentration.

-

Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal relaxation) by plotting a concentration-response curve.

In Vivo Antihypertensive Activity Assay

Objective: To evaluate the blood pressure-lowering effects of this compound analogues in a relevant animal model of hypertension.

Materials:

-

Spontaneously hypertensive rats (SHR) or other suitable hypertensive animal models.

-

System for measuring blood pressure (e.g., tail-cuff method or telemetry).

-

Test compounds (this compound analogues) formulated for administration (e.g., oral gavage or intravenous injection).

-

Vehicle control.

Procedure:

-

Acclimatize the animals to the blood pressure measurement procedure to minimize stress-induced variations.

-

Measure the baseline systolic and diastolic blood pressure and heart rate of each animal.

-

Administer the test compound or vehicle to the animals.

-

Measure blood pressure and heart rate at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Calculate the change in blood pressure from baseline for each animal at each time point.

-

Compare the blood pressure changes in the treated groups to the vehicle control group to determine the antihypertensive effect.

-

Dose-response studies can be conducted to determine the effective dose range.

Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

References

- 1. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 2. Role of the amine function on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vasodilator Activity of Compounds Isolated from Plants Used in Mexican Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidation of Vasodilation Response and Structure Activity Relationships of N2,N4-Disubstituted Quinazoline 2,4-Diamines in a Rat Pulmonary Artery Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Structural Activity Relationship of Guanoxan Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoxan is an antihypertensive agent characterized by its 1,4-benzodioxan core structure linked to a guanidine moiety. It functions as a sympatholytic agent, primarily through its action as an agonist at α2-adrenergic receptors, which leads to a decrease in norepinephrine release and subsequent reduction in blood pressure.[1] This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound and its derivatives. Due to a scarcity of publicly available quantitative SAR data specifically for a series of this compound analogs, this guide synthesizes information from structurally related compounds, particularly other guanidine and benzodioxan derivatives, to infer key structural requirements for antihypertensive activity. The guide also details relevant experimental protocols for evaluating antihypertensive effects and illustrates the pertinent signaling pathways.

Introduction to this compound and its Mechanism of Action

This compound, chemically known as (1,4-benzodioxan-2-ylmethyl)guanidine, is an antihypertensive drug that exerts its therapeutic effect by modulating the sympathetic nervous system.[1] Its mechanism of action is similar to other α2-adrenergic agonists like guanabenz.[2] By stimulating presynaptic α2-adrenergic receptors on sympathetic neurons, this compound inhibits the release of norepinephrine, a key neurotransmitter responsible for vasoconstriction and increased heart rate.[1] This sympatholytic effect results in vasodilation and a decrease in overall blood pressure.[1] Additionally, this compound may exert a central inhibitory effect on sympathetic outflow from the brain, further contributing to its antihypertensive properties.[1]

Structural Activity Relationship (SAR) of this compound and Related Derivatives

The Guanidine Moiety

The guanidine group is a crucial pharmacophore for the activity of many α2-agonists. Its basicity allows it to be protonated at physiological pH, forming a guanidinium cation. This cationic head is believed to interact with anionic residues, such as aspartate, in the binding pocket of the α2-adrenergic receptor.

Key SAR points related to the guanidine group include:

-

Substitution: N-substitution on the guanidine moiety can influence potency and selectivity. Studies on other guanidine derivatives suggest that excessive substitution can lead to a decrease in activity, potentially due to steric hindrance.[3]

-

Conformational Restriction: Incorporating the guanidine moiety into a cyclic structure, such as in 2-amino-1,4-dihydroquinazolines, has been explored to probe the receptor's binding pocket. Such conformational restriction can lead to compounds with high affinity, and in some cases, can shift the activity from agonism to antagonism.[4]

The 1,4-Benzodioxan Ring System

The 1,4-benzodioxan scaffold serves as a rigid anchor, positioning the guanidine-containing side chain for optimal interaction with the receptor.

Key SAR insights for the benzodioxan portion are:

-

Oxygen Atoms: The two oxygen atoms in the dioxan ring are thought to play a role in receptor binding, potentially through hydrogen bonding or dipolar interactions.[5]

-

Aromatic Ring Substitution: Substitution on the benzene ring of the benzodioxan nucleus can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile. While specific data for this compound is unavailable, studies on related benzodioxan derivatives targeting adrenoceptors show that the position and nature of substituents are critical for affinity and selectivity.[5]

The Methylene Linker

The methylene bridge connecting the 1,4-benzodioxan ring and the guanidine group provides a degree of conformational flexibility. The length and nature of this linker are critical for correctly orienting the pharmacophoric groups within the receptor binding site. Altering the linker length can significantly impact activity.

Inferred SAR Summary

Based on the analysis of related compounds, the following general SAR can be proposed for this compound derivatives:

-

An unsubstituted or minimally substituted guanidine group is likely optimal for agonist activity.

-

The 1,4-benzodioxan ring is a key structural element, with its oxygen atoms potentially involved in receptor interaction.

-

The methylene linker is crucial for the correct spatial arrangement of the key functional groups.

-

Modifications to the benzene ring could be used to fine-tune the physicochemical properties of the derivatives.

Quantitative Data from a Structurally Related Series

While specific quantitative data for a series of this compound derivatives is not available, a study on N-(3-oxo-3,4-dihydro-2H-benzo[1][6]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors provides an example of a quantitative SAR for a structurally related class of compounds. Although the biological target is different, the data illustrates how systematic structural modifications can influence biological activity.

| Compound | R1 | R2 | R3 | R4 | IC50 (µM) |

| 4a | H | H | H | H | >10 |

| 4b | H | Me | Me | H | 1.2 |

| 4c | H | Et | Et | H | 0.45 |

| 4d | H | H | H | Me | 0.98 |

| 4e | H | H | H | Et | 0.25 |

| 4f | H | H | H | n-Pr | 0.15 |

| 4g | H | Me | Me | i-Pr | 0.12 |

| 4h | Ph | H | H | H | >10 |

Data adapted from a study on Na/H exchange inhibitors and is for illustrative purposes of a quantitative SAR table.[7]

This table demonstrates a clear relationship between the nature of the substituents (R1-R4) and the inhibitory activity (IC50). For instance, increasing the alkyl chain length at the R4 position from methyl to n-propyl (compounds 4d-4f) leads to a progressive increase in potency.[7] The most potent compound in this series, 4g, combines dimethyl substitution at R2 and an isopropyl group at R4.[7]

Experimental Protocols

The following is a representative experimental protocol for evaluating the antihypertensive activity of this compound derivatives in an animal model.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

Objective: To determine the dose-dependent effect of test compounds on systolic blood pressure (SBP) in conscious SHRs.

Animals: Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old, with established hypertension (SBP > 160 mmHg).

Materials:

-

Test compounds (this compound derivatives)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in sterile water)

-

Positive control (e.g., Guanabenz)

-

Tail-cuff plethysmography system for non-invasive blood pressure measurement

-

Oral gavage needles

Procedure:

-

Acclimatization: Animals are acclimated to the laboratory conditions for at least one week before the experiment. They are also trained for the tail-cuff blood pressure measurement procedure to minimize stress-induced fluctuations.

-

Baseline Measurement: Baseline SBP is measured for all rats for three consecutive days before the start of the treatment. The average of these readings is taken as the initial SBP.

-

Grouping and Dosing:

-

Animals are randomly divided into groups (n=6-8 per group):

-

Group 1: Vehicle control (e.g., 0.5% CMC)

-

Group 2: Positive control (e.g., Guanabenz at a known effective dose)

-

Groups 3-n: Test compounds at various doses (e.g., 1, 3, 10 mg/kg)

-

-

The test compounds, vehicle, and positive control are administered orally via gavage once daily for a specified period (e.g., 7 days).

-

-

Blood Pressure Measurement: SBP is measured at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) on the first and last day of treatment to determine the onset, peak, and duration of action.

-

Data Analysis: The change in SBP from baseline is calculated for each animal. The results are expressed as the mean ± SEM for each group. Statistical significance between the treated groups and the vehicle control group is determined using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A p-value of <0.05 is considered statistically significant.

Signaling Pathways and Visualizations

This compound and its derivatives exert their antihypertensive effect primarily through the α2-adrenergic receptor, which is a G-protein coupled receptor (GPCR) associated with an inhibitory G-protein (Gi).[1]

Alpha-2 Adrenergic Receptor Signaling Pathway

The activation of the α2-adrenergic receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of norepinephrine release.

Caption: Alpha-2 adrenergic receptor signaling pathway.

Experimental Workflow for In Vivo Antihypertensive Studies

The following diagram outlines a typical workflow for conducting in vivo studies to evaluate the antihypertensive properties of this compound derivatives.

Caption: Experimental workflow for in vivo hypertension studies.

Conclusion

The structural activity relationship of this compound derivatives is centered around the interplay between the guanidine moiety, the 1,4-benzodioxan core, and the connecting linker. While a comprehensive quantitative dataset for a series of this compound analogs is not publicly available, analysis of structurally related α2-adrenergic agonists and other guanidine-containing compounds provides a solid framework for understanding the key structural requirements for antihypertensive activity. Future research focused on the systematic modification of the this compound scaffold and the quantitative assessment of α2-adrenergic receptor agonism and in vivo antihypertensive effects would be invaluable for the development of novel and more effective therapeutic agents in this class. The experimental protocols and pathway diagrams presented in this guide offer a robust foundation for researchers and drug development professionals working in this area.

References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guanidine-based α2-adrenoceptor ligands: Towards selective antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted conformationally restricted guanidine derivatives: Probing the α2-adrenoceptors' binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanoxan's Effect on the Sympathetic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoxan is a sympatholytic antihypertensive agent that exerts its primary pharmacological effect by inhibiting the sympathetic nervous system. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with sympathetic neurons. It includes a summary of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant physiological pathways and experimental workflows. This compound acts as an adrenergic neuron blocking agent, interfering with the release of the neurotransmitter norepinephrine from postganglionic sympathetic nerve endings. This action leads to a reduction in sympathetic tone, resulting in vasodilation and a decrease in blood pressure. While effective, this compound's clinical use was ultimately limited by reports of liver toxicity. This guide serves as a comprehensive resource for researchers and professionals in drug development interested in the pharmacology of adrenergic neuron blocking agents.

Introduction

This compound is a guanidine derivative that was developed as an antihypertensive drug.[1] It belongs to the class of sympatholytic drugs, which act by reducing the activity of the sympathetic nervous system.[2] The primary mechanism of action of this compound is the blockade of adrenergic neurons, which prevents the release of norepinephrine, a key neurotransmitter in the sympathetic regulation of cardiovascular function.[2] This guide will delve into the technical details of this compound's effects on the sympathetic nervous system, providing quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action

This compound is classified as an adrenergic neuron blocking agent.[3] Its principal mechanism involves the inhibition of norepinephrine release from sympathetic nerve terminals.[2][4] This leads to a decrease in the amount of norepinephrine available to act on adrenergic receptors in target organs such as blood vessels and the heart, resulting in reduced sympathetic tone.[2]

Some evidence also suggests that this compound may have a central inhibitory effect on sympathetic outflow from the brain and may interact with alpha-2 adrenergic receptors, which are involved in the negative feedback regulation of norepinephrine release.[2][5]

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway for this compound's inhibitory effect on norepinephrine release at the sympathetic nerve terminal.

Caption: this compound's inhibition of norepinephrine release.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound on various physiological parameters. Due to the withdrawal of this compound from the market, the available data is primarily from older preclinical and clinical studies.

Table 1: Effect of this compound on Blood Pressure in Animal Models

| Animal Model | This compound Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Reference |

| Anesthetized Cat | 0.5 - 2.0 mg/kg | Intravenous | Dose-dependent decrease | (Davey & Reinert, 1965) |

| Conscious Dog | 5 - 10 mg/kg | Oral | Sustained decrease | (Davey & Reinert, 1965) |

| Renal Hypertensive Rat | 10 - 20 mg/kg/day | Oral | Significant reduction | (Davey & Reinert, 1965) |

Table 2: Effect of this compound on Sympathetic Nerve Function

| Experimental Model | Parameter Measured | This compound Concentration/Dose | Observed Effect | Reference |

| Perfused Cat Spleen | Norepinephrine overflow on nerve stimulation | 1 µg/mL | Inhibition | (Davey & Reinert, 1965) |

| Cat Nictitating Membrane | Contraction on sympathetic nerve stimulation | 0.5 - 1.0 mg/kg i.v. | Inhibition | (Davey & Reinert, 1965) |

| Human Platelets | Adrenaline-induced aggregation | IC50 = 0.6 µmol/L | Inhibition | (Glusa & Markwardt, 1982) |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on the sympathetic nervous system.

Perfused Cat Spleen Preparation

This in-situ preparation is a classic model for studying the release of neurotransmitters from sympathetic nerve endings.

Objective: To measure the effect of this compound on norepinephrine release from sympathetic nerves in the spleen.

Methodology:

-

Animal Preparation: Cats are anesthetized, and the spleen is isolated with its vascular and nerve supply intact.

-

Perfusion: The spleen is perfused with a physiological salt solution (e.g., Krebs solution) at a constant rate through the splenic artery. The venous effluent is collected for analysis.

-

Nerve Stimulation: The splenic nerves are stimulated electrically with defined parameters (e.g., frequency, duration, and voltage) to evoke norepinephrine release.

-

Drug Administration: this compound is added to the perfusion fluid at various concentrations.

-

Norepinephrine Measurement: The concentration of norepinephrine in the venous effluent is measured before, during, and after nerve stimulation, both in the presence and absence of this compound. Measurement techniques of the era included bioassays and fluorometric methods.

Caption: Workflow for the perfused cat spleen experiment.

Clinical Trials in Hypertensive Patients

Objective: To evaluate the antihypertensive efficacy and safety of this compound in patients with hypertension.

Methodology:

-

Patient Selection: Patients with a diagnosis of essential hypertension meeting specific inclusion and exclusion criteria are recruited.

-

Study Design: A randomized, double-blind, placebo-controlled design is often employed.

-

Treatment: Patients are randomly assigned to receive either this compound at a specified dose or a placebo for a defined treatment period.

-

Data Collection: Blood pressure and heart rate are measured at regular intervals throughout the study. Urine samples may be collected to measure catecholamine and metabolite excretion.

-

Statistical Analysis: The data from the this compound and placebo groups are compared to determine the statistical significance of any observed differences in blood pressure and heart rate.

Conclusion

This compound is a potent adrenergic neuron blocking agent that effectively lowers blood pressure by inhibiting the release of norepinephrine from sympathetic nerve endings. Preclinical studies in various animal models have elucidated its mechanism of action, and clinical trials have confirmed its antihypertensive effects in humans. However, due to concerns about hepatotoxicity, this compound is no longer in clinical use.[6] The information presented in this technical guide provides a comprehensive overview of the pharmacological properties of this compound and the experimental approaches used to characterize its effects on the sympathetic nervous system. This knowledge remains valuable for researchers in the field of autonomic pharmacology and for the development of new antihypertensive drugs with similar mechanisms of action but improved safety profiles.

References

- 1. A clinical trial of this compound (Envacar) in hypertension resistant to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vdoc.pub [vdoc.pub]

- 3. The effects of labetalol (AH 5158) on adrenergic transmission in the cat spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro measurement of endogenous norepinephrine release from small blood vessels with short stimulation trains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Noradrenaline release and sympathetic nervous system activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Release of noradrenaline by splenic nerve stimulation and its dependence on calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Modeling of Guanoxan Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoxan, an antihypertensive agent, exerts its therapeutic effects through interactions with specific receptor systems. Understanding the molecular basis of these interactions is paramount for rational drug design and the development of next-generation therapeutics with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the in-silico modeling of this compound's binding to its primary receptor targets: the alpha-2 (α2) adrenergic and I2 imidazoline receptors. We present a summary of quantitative binding data, detailed experimental protocols for receptor binding assays, and a comprehensive workflow for in-silico modeling. Furthermore, we visualize the associated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action at the molecular level.

Introduction to this compound and its Receptor Targets

This compound is a sympatholytic drug that functions by modulating the sympathetic nervous system to achieve its antihypertensive effects.[1] Its primary mechanism of action involves the inhibition of norepinephrine release from nerve endings.[1] This is accomplished through its agonistic activity at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) involved in a negative feedback loop for norepinephrine release. Additionally, this compound exhibits high affinity for I2 imidazoline receptors, which are non-adrenergic binding sites whose precise signaling mechanisms are still under investigation but are known to be distinct from classical GPCR pathways.

Quantitative Binding Affinity of this compound

The affinity of this compound for its receptor targets is a critical determinant of its pharmacological activity. The following table summarizes the reported binding affinities (Ki) of this compound for the human α2-adrenergic and I2 imidazoline receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Target | Ligand | Ki (nM) |

| Alpha-2 (α2) Adrenergic Receptor | This compound | 307[1] |

| I2 Imidazoline Receptor | This compound | 1.3[1] |

Experimental Protocols for Receptor Binding Assays

The determination of binding affinities, such as the Ki values presented above, is typically achieved through radioligand binding assays. These assays measure the displacement of a radioactively labeled ligand from a receptor by an unlabeled test compound (e.g., this compound). Below are detailed methodologies for performing such assays for both the α2-adrenergic and I2 imidazoline receptors.

Alpha-2 (α2) Adrenergic Receptor Binding Assay

This protocol is a competitive binding assay using a radiolabeled antagonist to determine the binding affinity of this compound.

Materials:

-

Receptor Source: Membranes from cells expressing the human α2A-adrenergic receptor.

-

Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (specific α2-antagonists).

-

Test Compound: this compound sulfate.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Phentolamine (10 µM) or another suitable α2-adrenergic antagonist.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.

-

This compound Competition: 50 µL of varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of radioligand, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

I2 Imidazoline Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the I2 imidazoline receptor.

Materials:

-

Receptor Source: Membranes from human brain tissue (e.g., cortex) or cells known to express I2 imidazoline receptors.

-

Radioligand: [³H]-Idazoxan.

-

Test Compound: this compound sulfate.

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Cirazoline (10 µM) or another high-affinity I2 ligand.

-

α2-Adrenergic Receptor Masking Agent: Epinephrine (10 µM) to prevent [³H]-Idazoxan binding to α2-adrenergic receptors.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in assay buffer and prepare a membrane fraction by centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µ g/well .

-

Assay Setup: In a 96-well plate, add the following components in triplicate, including the α2-adrenergic receptor masking agent in all wells:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Idazoxan (at a concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-Idazoxan, and 100 µL of membrane preparation.

-

This compound Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]-Idazoxan, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 45-60 minutes.

-

Filtration: Perform filtration as described in the α2-adrenergic receptor binding assay protocol.

-

Quantification: Measure radioactivity as described previously.

-

Data Analysis: Analyze the data as described for the α2-adrenergic receptor binding assay to determine the IC50 and Ki values of this compound for the I2 imidazoline receptor.

Signaling Pathways

Alpha-2 (α2) Adrenergic Receptor Signaling Pathway

The α2-adrenergic receptor is a classic G-protein coupled receptor (GPCR) that couples to inhibitory G proteins (Gi/o). Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.

I2 Imidazoline Receptor Signaling Pathway

The signaling mechanism of the I2 imidazoline receptor is not as well-defined as that of the α2-adrenergic receptor and is known to be independent of G-protein coupling. Evidence suggests that I2 receptors are located on the mitochondrial outer membrane and may modulate the activity of enzymes like monoamine oxidase (MAO).

In-Silico Modeling Workflow

In-silico modeling, particularly molecular docking, is a powerful computational technique to predict the binding mode and affinity of a ligand to its receptor. The following workflow outlines the key steps for modeling the binding of this compound to its target receptors.

Conclusion